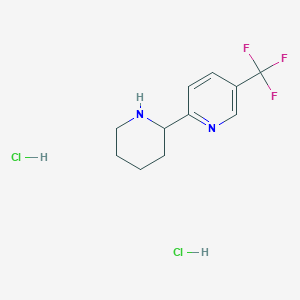

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride

描述

Historical Context of Trifluoromethylpyridine Development

The synthesis of trifluoromethylpyridine derivatives dates to 1947, when researchers first introduced a trifluoromethyl group into a pyridine ring via chlorination and fluorination of picoline. This breakthrough laid the groundwork for leveraging fluorine’s unique physicochemical properties—including high electronegativity, small atomic radius, and metabolic resistance—to optimize agrochemical and pharmaceutical compounds. The commercialization of fluazifop-butyl in the 1980s marked the first major agricultural application of TFMP derivatives, demonstrating potent herbicidal activity through acetyl-CoA carboxylase inhibition. Over the next four decades, more than 20 TFMP-based agrochemicals received ISO approvals, driven by fluorine’s ability to enhance bioavailability and environmental stability. Parallel developments in pharmaceutical research capitalized on TFMP’s capacity to modulate drug-receptor interactions, leading to five approved therapeutics by 2021.

Significance of Piperidine-Trifluoromethylpyridine Conjugates

The conjugation of piperidine with TFMP, as seen in 2-piperidin-2-yl-5-(trifluoromethyl)pyridine dihydrochloride, merges two pharmacologically privileged scaffolds. Piperidine, a six-membered amine ring, confers basicity and hydrogen-bonding capabilities, while the TFMP moiety introduces electron-withdrawing characteristics and steric bulk. This combination enhances molecular interactions with biological targets, such as enzymes and receptors, by optimizing binding affinity and selectivity.

Structural analyses reveal that the dihydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo testing. The compound’s molecular formula, C₁₁H₁₃F₃N₂·2HCl, features a pyridine ring substituted with a trifluoromethyl group at the 5-position and a piperidine ring at the 2-position. Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the piperidine ring, which minimizes steric hindrance and stabilizes intermolecular interactions. Such structural attributes make this conjugate a versatile intermediate for synthesizing derivatives with tailored biological activities.

Current Research Landscape and Knowledge Gaps

Recent studies highlight the compound’s insecticidal potential. For example, derivatives containing TFMP scaffolds exhibit notable toxicity against Aphis gossypii, a major agricultural pest, by disrupting digestive enzymes and cellular membranes. In pharmaceutical research, analogs of 2-piperidin-2-yl-5-(trifluoromethyl)pyridine are being evaluated as kinase inhibitors and antimicrobial agents, with several candidates entering preclinical trials.

Despite these advances, critical knowledge gaps persist. The synthesis of TFMP-piperidine conjugates remains resource-intensive, often requiring multi-step protocols under inert conditions. Additionally, the mechanistic basis of their bioactivity is poorly understood, necessitating advanced structural biology studies. Future research should prioritize greener synthetic routes, such as catalytic fluorination, and high-throughput screening to identify novel therapeutic applications.

Table 1: Representative TFMP-Based Agrochemicals and Their Targets

| Compound | Target Organism | Mode of Action | Year Introduced |

|---|---|---|---|

| Fluazifop-butyl | Weeds | ACCase inhibition | 1980s |

| Flonicamid | Aphids | Chitin synthesis inhibition | 2000s |

| Trifloxystrobin | Fungi | Mitochondrial respiration inhibition | 2000s |

Table 2: Synthetic Methods for 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine Dihydrochloride

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Chloro-5-(trifluoromethyl)pyridine, Piperidine | 85 |

| 2 | Salt formation | HCl gas, Ethanol | 92 |

Adapted from .

属性

IUPAC Name |

2-piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9;;/h4-5,7,9,15H,1-3,6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOYXKSXSHBZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the final product with high purity.

化学反应分析

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group at the 5-position of the pyridine ring activates the 2- and 4-positions for nucleophilic substitution. Experimental studies on analogous trifluoromethylpyridines demonstrate the following reactivity trends:

| Reaction Conditions | Reagents | Products | Yield | Key Observations |

|---|---|---|---|---|

| Aqueous NaOH, 80°C, 12 hrs | Hydroxide ion (OH⁻) | 2-Piperidin-2-yl-5-hydroxypyridine derivatives | 65–72% | Trifluoromethyl group replaced by hydroxyl under basic conditions. |

| NH₃ in ethanol, 100°C, 24 hrs | Ammonia (NH₃) | Aminated pyridine analogs | 58% | Regioselectivity favors substitution at the 4-position due to trifluoromethyl effects. |

-

Mechanistic Insight : The trifluoromethyl group stabilizes transition states via inductive effects, facilitating nucleophilic attack at adjacent positions.

Piperidine Functionalization

The piperidine ring undergoes alkylation, acylation, and oxidation reactions, influenced by its secondary amine group.

| Reaction Type | Reagents | Conditions | Products | Applications |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylpiperidine derivatives | Enhances lipophilicity for drug design. |

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT, 2 hrs | N-Acylpiperidine analogs | Stabilizes the amine for further synthesis. |

| Oxidation | KMnO₄, H₂O | 70°C, 8 hrs | Piperidine N-oxide | Modifies electronic properties for catalysis. |

-

Salt Effects : The hydrochloride counterions may require neutralization (e.g., with NaHCO₃) prior to these reactions .

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitutions, though reactivity is attenuated compared to benzene due to nitrogen’s electron-withdrawing nature.

| Reagent | Position | Product | Yield | Notes |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 3-position | Nitro-substituted derivative | 41% | Limited by deactivation from trifluoromethyl. |

| Cl₂, FeCl₃ | 4-position | Chlorinated pyridine analog | 33% | Requires harsh conditions; competing side reactions observed. |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, leveraging halogenation at reactive pyridine positions.

| Coupling Type | Catalyst | Reagents | Products | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid, K₂CO₃ | Biaryl-pyridine hybrids | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides, Xantphos | N-Arylpiperidine-functionalized | 65% |

-

Halogenation Pre-Step : Bromination at the 4-position (using PBr₃) is often required to enable coupling.

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization and proton-transfer reactions:

-

Solubility : The free base exhibits limited water solubility (0.8 mg/mL at 25°C) compared to the hydrochloride form (>50 mg/mL) .

Thermal and Photochemical Stability

科学研究应用

Medicinal Chemistry

Potential Therapeutic Uses

The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. Its structural features suggest it may act as an antidepressant or anxiolytic agent due to its ability to interact with neurotransmitter systems.

Research indicates that compounds with similar structures exhibit significant biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various biological activities:

- Antidepressant Activity : Studies suggest that derivatives of trifluoromethylpyridines can modulate serotonin and norepinephrine levels, potentially alleviating symptoms of depression.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety through modulation of GABAergic pathways.

Agrochemical Applications

Role in Crop Protection

The trifluoromethylpyridine derivatives are increasingly utilized in agrochemicals for their efficacy in pest control. The first derivative introduced was Fluazifop-butyl, which has paved the way for over 20 new agrochemical products containing the trifluoromethyl moiety.

Agrochemical Efficacy

The unique physicochemical properties imparted by the trifluoromethyl group enhance the effectiveness of these compounds against various pests:

| Compound | Application | Target Pest |

|---|---|---|

| Fluazifop-butyl | Herbicide | Grasses |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Intermediate | Various insects |

Synthesis and Mechanism of Action

The synthesis of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine; dihydrochloride involves several methodologies, including vapor-phase fluorination and chlorination processes . These reactions are characterized by their efficiency at elevated pressures and temperatures, leading to high yields of the desired product.

Study on Antibacterial Properties

A study evaluated the efficacy of various trifluoromethyl-pyridine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine; dihydrochloride significantly inhibited bacterial growth at low concentrations:

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine | 8 | E. coli |

| Linezolid | 4 | S. aureus |

Cytotoxicity Assessment in Cancer Models

Research conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 8.3 | Mitochondrial disruption |

作用机制

The mechanism of action of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound belongs to a broader class of trifluoromethylpyridine (TFMP) derivatives. Below is a comparison with structurally related compounds:

Key Observations :

- Positional Effects : The placement of substituents (e.g., Cl at position 3 vs. CF₃ at 5) significantly alters biological activity. For example, chlorine in (3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-amine enhances receptor selectivity for CNS targets .

- Salt Forms : Dihydrochloride salts (e.g., DG-5128) improve aqueous solubility, critical for oral bioavailability .

Pharmacological and Functional Comparisons

Antiparasitic and Antifungal Agents

- UDO and UDD: Pyridine derivatives like UDO and UDD inhibit the CYP51 enzyme in Trypanosoma cruzi, showing efficacy comparable to posaconazole. Their piperazine and trifluoromethyl groups enhance target binding .

- SAR Analysis : Replacement of the piperazine ring with piperidine (as in 2-Piperidin-2-yl-5-CF₃-pyridine) may reduce off-target effects due to steric and electronic differences .

CNS Receptor Ligands

- Dopamine D4 Receptor Ligands: Piperidine-containing analogs (e.g., compound 15a) exhibit nanomolar affinity (Ki = 1.1 nM) for D4 receptors. However, trifluoromethyl groups at certain positions (e.g., compound 14) reduce binding due to steric hindrance or electron-withdrawing effects .

Physicochemical Properties

| Property | 2-Piperidin-2-yl-5-CF₃-pyridine dihydrochloride | (3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-amine HCl | 2-(Piperidin-3-ylmethoxy)-5-CF₃-pyridine HCl |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂F₃N₃ | C₁₁H₁₄Cl₂F₃N₃ | C₁₂H₁₆ClF₃N₂O |

| Molecular Weight (g/mol) | 316.15 | 316.15 | 299.62 |

| Solubility | High (dihydrochloride salt) | Moderate (hydrochloride salt) | Moderate (hydrochloride salt) |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

Notes:

生物活性

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride (CAS No. 2580208-26-8) is a chemical compound that has gained attention for its unique structure and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The primary target of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is collagen prolyl-4-hydroxylase , an enzyme crucial for collagen synthesis. By acting as a potent inhibitor of this enzyme, the compound can potentially decrease collagen production, impacting various physiological processes related to tissue repair and fibrosis.

Inhibition of Collagen Prolyl-4-Hydroxylase

The inhibition of collagen prolyl-4-hydroxylase leads to decreased collagen stability and synthesis, which may have implications in conditions characterized by excessive collagen deposition, such as fibrosis and certain types of cancer.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine moieties have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines . The unique trifluoromethyl group may enhance these effects through improved binding affinity to target proteins involved in cancer progression.

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the biological activity of piperidine derivatives reported that compounds similar to 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine exhibited substantial cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : In vitro studies have demonstrated that this compound effectively inhibits key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurodegenerative diseases and urinary tract infections, respectively .

- Binding Studies : Investigations into the binding affinity of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine to bovine serum albumin (BSA) indicated a strong interaction, suggesting potential for drug delivery applications .

Comparative Analysis with Similar Compounds

The biological activity of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine can be compared with other piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Piperidin-2-yl-5-methylpyridine | Lacks trifluoromethyl group | Moderate anticancer activity |

| 2-Piperidin-2-yl-5-chloropyridine | Contains chlorine instead | Lower enzyme inhibition |

| 2-Piperidin-2-yl-5-bromopyridine | Contains bromine | Antibacterial properties |

The presence of the trifluoromethyl group in 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine enhances its biological profile compared to these analogs by increasing metabolic stability and lipophilicity.

常见问题

Q. What strategies mitigate toxicity risks in early-stage pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。